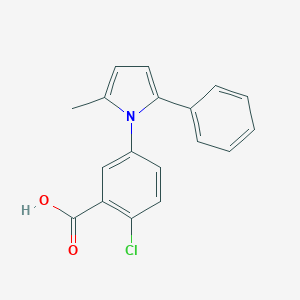
2-chloro-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'CMPD101' and is known to exhibit anti-inflammatory and analgesic properties. In
Mechanism of Action
The mechanism of action of CMPD101 involves the inhibition of COX-2 activity, which reduces the production of pro-inflammatory prostaglandins. This leads to a decrease in inflammation and pain. CMPD101 has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects
CMPD101 has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro. CMPD101 has been shown to have a good safety profile, with no significant toxic effects observed in animal studies.
Advantages and Limitations for Lab Experiments
CMPD101 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its anti-inflammatory and analgesic properties, making it a well-established tool for research in these areas. However, there are some limitations to the use of CMPD101 in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret some experimental results.
Future Directions
There are several future directions for research on CMPD101. One area of interest is the development of new drugs based on the structure of CMPD101 that exhibit improved anti-inflammatory and analgesic properties. Another area of research is the investigation of the mechanism of action of CMPD101, which could lead to a better understanding of its effects on inflammation and pain. Additionally, the potential use of CMPD101 in the treatment of other diseases, such as cancer and Alzheimer's disease, is an area of ongoing research.
Synthesis Methods
CMPD101 can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoic acid with 2-methyl-5-phenyl-1H-pyrrole-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure CMPD101.
Scientific Research Applications
CMPD101 has been extensively studied for its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and psoriasis. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory prostaglandins. CMPD101 has also been found to exhibit analgesic properties, making it a promising candidate for the development of new pain-relieving drugs.
properties
CAS RN |
5935-48-8 |
|---|---|
Product Name |
2-chloro-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid |
Molecular Formula |
C18H14ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-chloro-5-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C18H14ClNO2/c1-12-7-10-17(13-5-3-2-4-6-13)20(12)14-8-9-16(19)15(11-14)18(21)22/h2-11H,1H3,(H,21,22) |
InChI Key |
QZZRMXLEHIIWAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




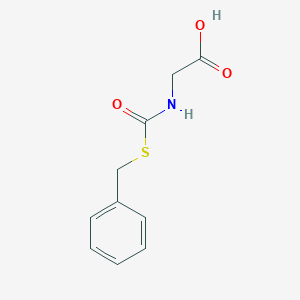
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)
![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)
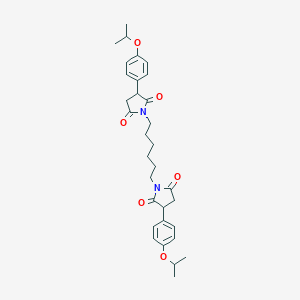
![(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane](/img/structure/B185691.png)
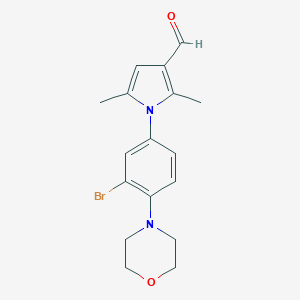
![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)
![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)
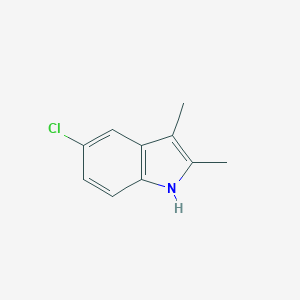
![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)
![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)
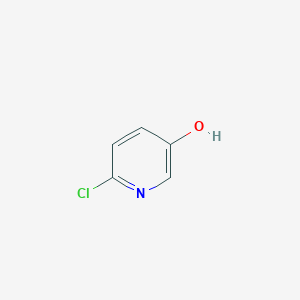
![Phenanthro[9,10-b]thiophene](/img/structure/B185703.png)